S-Propyl 3-oxobutanethioate

Description

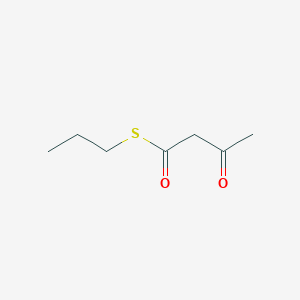

S-Propyl 3-oxobutanethioate is a sulfur-containing organic compound characterized by a thioester functional group (R-S-CO-R') and a ketone moiety at the β-position. Thioesters of this type are often intermediates in organic synthesis or bioactive molecules with applications in pharmaceuticals or agrochemicals .

Properties

CAS No. |

15780-61-7 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

S-propyl 3-oxobutanethioate |

InChI |

InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 |

InChI Key |

QAPNPWKUMFCJPN-UHFFFAOYSA-N |

SMILES |

CCCSC(=O)CC(=O)C |

Canonical SMILES |

CCCSC(=O)CC(=O)C |

Synonyms |

3-Oxobutanethioic acid S-propyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) S-Propyl Carbamothioates

- Pebulate (S-propyl butylethylcarbamothioate): A thiocarbamate herbicide used for pre-emergent weed control. Its structure includes a carbamothioate group (N-C(=S)-O) instead of a thioester, which reduces hydrolytic stability compared to S-propyl 3-oxobutanethioate .

- Vernolate (S-propyl dipropylcarbamothioate): Another thiocarbamate herbicide with a dipropylamine substituent. Its mode of action involves inhibition of fatty acid synthesis, a mechanism distinct from ketone-bearing thioesters .

(b) Simpler Thioesters

- S-Propyl Thioacetate (C$5$H${10}$OS): A flavoring agent (FEMA 3385) with a short acetyl chain. Unlike this compound, it lacks the ketone group, leading to lower polarity and different reactivity in nucleophilic substitution reactions .

(c) Methyl 3-Oxobutanoate Derivatives

- Methyl 2-benzoylamino-3-oxobutanoate: A related β-ketoester with a benzoylamino substituent.

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | CAS RN | Applications |

|---|---|---|---|---|

| This compound* | C$7$H${12}$O$_2$S | S-propyl, β-ketothioester | Not listed | Synthetic intermediate |

| Pebulate | C$9$H${19}$NOS | S-propyl, carbamothioate | 1114-71-2 | Herbicide |

| S-Propyl Thioacetate | C$5$H${10}$OS | S-propyl, acetyl | 2302-96-7 | Flavoring agent (FEMA 3385) |

| Methyl 3-oxobutanoate | C$5$H$8$O$_3$ | Methyl, β-ketoester | 3128-07-2 | Pharmaceutical synthesis |

*Inferred structure based on nomenclature.

Key Observations :

- The β-ketothioester in this compound likely enhances its electrophilicity compared to carbamothioates like pebulate, facilitating reactions with nucleophiles (e.g., amines or thiols) .

- The absence of a carbamate group in this compound may improve hydrolytic stability relative to pebulate or vernolate, which degrade more readily in acidic or aqueous environments .

Research Findings and Mechanistic Insights

- Reactivity: The ketone group in this compound may participate in keto-enol tautomerism, enabling chelation with metal ions or stabilization of transition states in organic reactions. This property is absent in simpler thioesters like S-propyl thioacetate .

- Biological Activity : Carbamothioates (e.g., pebulate) target plant-specific metabolic pathways, whereas β-ketothioesters could modulate mammalian signaling pathways (e.g., Nrf2/NF-κB in immune regulation, as seen in related compounds) .

Q & A

Basic: What spectroscopic techniques are recommended for structural elucidation of S-Propyl 3-oxobutanethioate?

Methodological Answer:

To confirm the structure of this compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR): 1H NMR to identify proton environments (e.g., propyl chain protons, β-keto group) and 13C NMR to resolve carbonyl (C=O) and thioester (C=S) signals.

- Infrared Spectroscopy (IR): Detect functional groups (C=O stretch ~1700–1750 cm⁻¹; C-S stretch ~600–700 cm⁻¹).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (C₇H₁₂O₂S) and fragmentation patterns.

Data Analysis: Compare results with computational predictions (e.g., DFT for NMR chemical shifts) and reference databases. Ensure purity via HPLC before analysis to avoid spectral interference .

Basic: What synthetic routes are commonly employed for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthesis Pathways:

- Thioesterification: React 3-oxobutanoyl chloride with propanethiol in anhydrous conditions (e.g., under nitrogen).

- Transesterification: Use a thiol-exchange reaction with ethyl 3-oxobutanethioate and propanol, catalyzed by acid/base.

Optimization Strategies:

- Monitor reaction progress via TLC or in-situ IR.

- Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to thiol) to minimize byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure .

Basic: How does this compound interact with soil microbiota in herbicidal applications?

Methodological Answer:

- Experimental Design:

- Soil Microcosm Studies: Incubate soil samples with this compound (typical field concentrations: 0.1–10 mg/kg).

- Microbial Activity Assays: Measure dehydrogenase activity (TTC reduction) or CO₂ evolution to assess microbial respiration.

- Metagenomic Analysis: Use 16S rRNA sequencing to identify shifts in microbial diversity.

Key Considerations:

- Include controls (untreated soil) and triplicate samples.

- Monitor degradation products (e.g., propyl mercaptan, 3-oxobutyric acid) via GC-MS .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in aqueous environments?

Methodological Answer:

- Quantum Chemical Calculations:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Effects: Use implicit solvation models (e.g., PCM) to simulate aqueous reactivity.

- Molecular Dynamics (MD): Model hydrolysis pathways (e.g., thioester cleavage) under varying pH.

Validation: Compare computational results with experimental kinetic data (e.g., HPLC monitoring of degradation rates) .

Advanced: How do varying pH levels affect the degradation pathways of this compound, and what analytical methods are required to identify byproducts?

Methodological Answer:

- Experimental Setup:

- Prepare buffered solutions (pH 3–9) and incubate this compound at 25°C.

- Sample aliquots at intervals (0, 24, 48 hrs) for analysis.

Analytical Workflow:

- LC-MS/MS: Identify hydrolysis products (e.g., 3-oxobutanoic acid, propanethiol).

- Kinetic Modeling: Use pseudo-first-order kinetics to determine half-lives.

Key Finding: Degradation accelerates under alkaline conditions due to nucleophilic attack on the thioester group .

Advanced: What strategies can resolve discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Critical Analysis Framework:

- Meta-Analysis: Compile bioactivity datasets (e.g., herbicidal efficacy, EC₅₀ values) and assess variability sources (e.g., soil type, application method).

- Statistical Reconciliation: Apply ANOVA or mixed-effects models to account for confounding variables.

- Controlled Replication: Redesign experiments under standardized conditions (e.g., OECD guidelines for pesticide testing).

Literature Integration: Cross-reference with foundational studies on thioester bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.